

Cross-Validation of GSK2332255B: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: GSK2332255B

Cat. No.: B10856316

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GSK2332255B**'s performance against other transient receptor potential canonical (TRPC) channel inhibitors. The information is supported by experimental data to facilitate informed decisions in drug development and research.

GSK2332255B is a potent and selective antagonist of TRPC3 and TRPC6 channels, which are implicated in pathological cardiac hypertrophy.^{[1][2][3]} This guide summarizes key findings, compares its efficacy with other known inhibitors, and provides detailed experimental protocols for cross-validation.

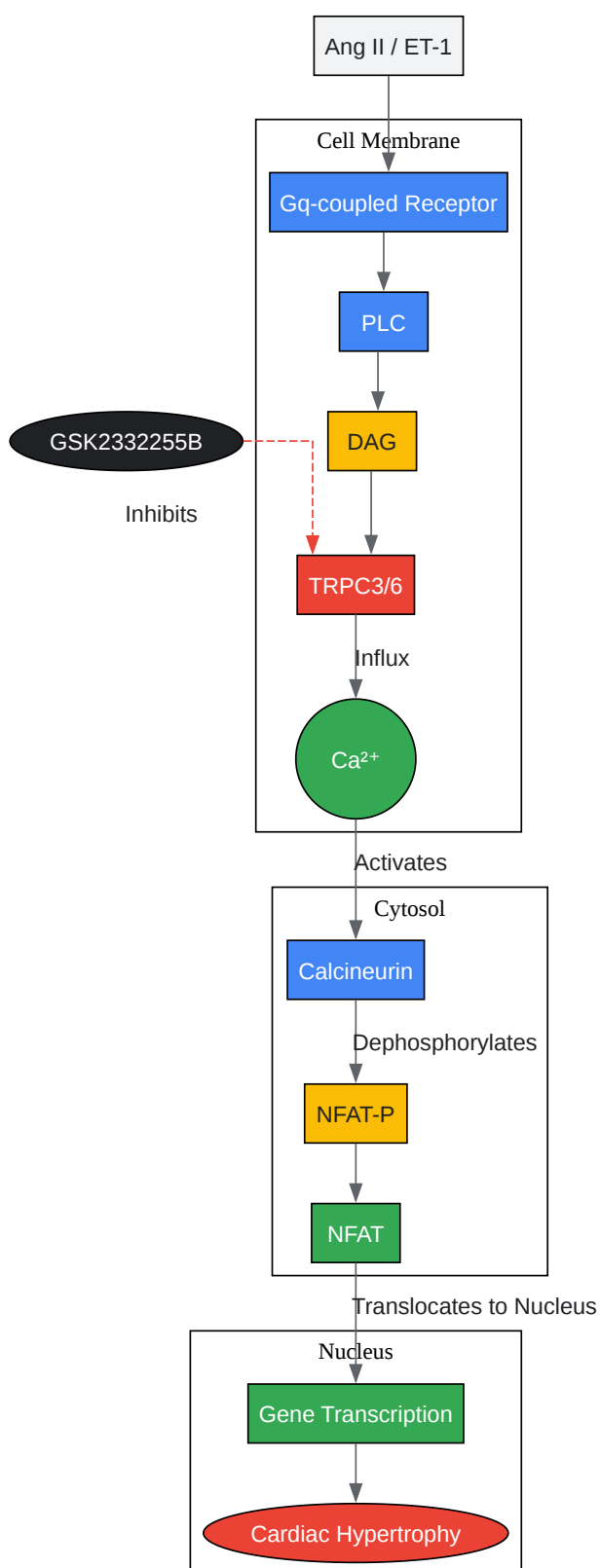
Comparative Efficacy of TRPC Channel Inhibitors

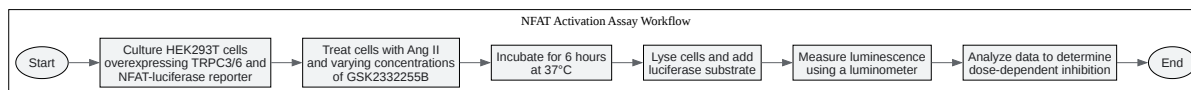
The potency of **GSK2332255B** and other TRPC channel inhibitors is summarized in the table below, with IC₅₀ values indicating the concentration required for 50% inhibition.

Compound	Target(s)	IC50 (nM)	Selectivity Highlights	Reference(s)
GSK2332255B	TRPC3, TRPC6	5 (rat TRPC3), 4 (rat TRPC6)	≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels.	[1][4]
GSK2833503A	TRPC3, TRPC6	21 (TRPC3), 3 (TRPC6)	Structurally similar to GSK2332255B with high selectivity.	[2][4]
Pyr3	TRPC3	~700	Primarily a TRPC3 inhibitor, also affects store-operated calcium entry.	[2]
SAR7334	TRPC6	9.5	Shows selectivity for TRPC6 over TRPC3 and TRPC7.	[2]
BI 749327	TRPC6	13 (mouse), 19 (human)	Orally bioavailable and selective TRPC6 inhibitor.	[5]
GSK417651A	TRPC3, TRPC6	~40	Nonselective inhibitor of both TRPC3 and TRPC6.	[6]
GSK2293017A	TRPC3, TRPC6	~10	A more potent TRPC3/6 antagonist.	[6]

Inhibition of Pathological Signaling Pathways

GSK2332255B effectively blocks signaling pathways that lead to cardiac hypertrophy. A key pathway involves the activation of Gq-coupled protein receptors by agonists like angiotensin II (Ang II) and endothelin-1 (ET-1).[7] This activation leads to the production of diacylglycerol (DAG), which in turn activates TRPC3 and TRPC6 channels.[8] The subsequent influx of calcium ions (Ca^{2+}) activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of hypertrophic genes.[9]





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